1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Lipophilicity Physicochemical profiling Regioisomeric differentiation

1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775309-81-3) is a synthetic small molecule (C₂₃H₂₅N₃O₄, MW 407.5 g/mol) comprising a piperidine ring N-functionalized with a 3,4-dimethoxybenzoyl group and C4-linked via a methylene bridge to a 3-phenyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole core has been identified as a privileged scaffold in nuclear receptor modulation, particularly as a chemotype for farnesoid X receptor (FXR) antagonists and pregnane X receptor (PXR) agonists.

Molecular Formula C23H25N3O4
Molecular Weight 407.47
CAS No. 1775309-81-3
Cat. No. B2924139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
CAS1775309-81-3
Molecular FormulaC23H25N3O4
Molecular Weight407.47
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)OC
InChIInChI=1S/C23H25N3O4/c1-28-19-9-8-18(15-20(19)29-2)23(27)26-12-10-16(11-13-26)14-21-24-22(25-30-21)17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3
InChIKeyGAIZIQJZAYIOFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775309-81-3): Structural Identity and Procurement Baseline


1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775309-81-3) is a synthetic small molecule (C₂₃H₂₅N₃O₄, MW 407.5 g/mol) comprising a piperidine ring N-functionalized with a 3,4-dimethoxybenzoyl group and C4-linked via a methylene bridge to a 3-phenyl-1,2,4-oxadiazole moiety [1]. The 1,2,4-oxadiazole core has been identified as a privileged scaffold in nuclear receptor modulation, particularly as a chemotype for farnesoid X receptor (FXR) antagonists and pregnane X receptor (PXR) agonists [2]. This compound belongs to a family of regioisomeric dimethoxybenzoyl-oxadiazole-piperidine analogs distinguished by the position of methoxy substituents on the benzoyl ring, which affects computed lipophilicity (XLogP3-AA = 3.9), topological polar surface area (TPSA = 77.7 Ų), and hydrogen-bonding capacity (0 HBD, 6 HBA) [1]. It is commercially available at 95% purity from select suppliers for research use only .

Why Regioisomeric Dimethoxybenzoyl-Oxadiazole-Piperidine Analogs Cannot Be Interchanged for CAS 1775309-81-3


Although multiple dimethoxybenzoyl-oxadiazole-piperidine isomers share the identical molecular formula (C₂₃H₂₅N₃O₄) and molecular weight (407.5 g/mol), the position of the two methoxy substituents on the benzoyl ring (3,4- vs. 2,4- vs. 3,5- vs. 2,6-) fundamentally alters computed physicochemical properties including lipophilicity, electronic distribution, and steric topology, which are critical determinants of target binding, metabolic stability, and solubility [1]. In the broader 1,2,4-oxadiazole-piperidine class, subtle modifications to the N-acyl substituent on the piperidine ring have been shown to shift the pharmacological profile from pure FXR antagonism to dual FXR/PXR modulation, with corresponding changes in potency, efficacy, and in vitro metabolic half-life spanning orders of magnitude [2]. As a result, generic substitution among dimethoxybenzoyl positional isomers without experimental validation of target-specific activity, selectivity, and ADME parameters introduces significant risk of divergent biological outcomes and irreproducible results [3].

Quantitative Differentiation Evidence for CAS 1775309-81-3 Against Its Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) of the 3,4-Dimethoxybenzoyl Isomer Relative to the 3,5-Dimethoxy Regioisomer

The 3,4-dimethoxybenzoyl substitution pattern on CAS 1775309-81-3 yields a computed XLogP3-AA of 3.9, compared to the 3,5-dimethoxy isomer (CAS 1775502-84-5), which has a computed XLogP3-AA of 3.3 (a difference of +0.6 log units) [1]. This 0.6-log-unit increase indicates that the 3,4-substitution pattern confers measurably higher lipophilicity than the 3,5-substitution pattern, consistent with the known electronic effect of meta/para versus meta/meta dimethoxy substitution on the benzoyl ring. No head-to-head experimental logP/logD data for this specific compound pair have been published.

Lipophilicity Physicochemical profiling Regioisomeric differentiation

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count of CAS 1775309-81-3

The target compound has a computed TPSA of 77.7 Ų, 0 hydrogen-bond donors, and 6 hydrogen-bond acceptors [1]. These values place it within favorable drug-like chemical space (TPSA < 140 Ų; HBD ≤ 5; HBA ≤ 10 by Lipinski criteria). The absence of H-bond donors distinguishes it from analogs that incorporate hydroxyl or amine substituents on the oxadiazole or benzoyl moieties, potentially leading to lower aqueous solubility but improved passive membrane permeability relative to HBD-containing comparators. Direct experimental solubility data for this specific compound are not available in the public domain.

Polar surface area Drug-likeness Membrane permeability

Class-Level Pharmacological Precedent: 1,2,4-Oxadiazole-Piperidine Scaffold as FXR Antagonist and PXR Agonist Chemotype

The 1,2,4-oxadiazole-piperidine scaffold, of which CAS 1775309-81-3 is a derivative, has been validated as a chemotype for FXR antagonism and PXR agonism in two independent primary research studies. In the foundational series from Festa et al. (2019), compound 3f (bearing a piperidine ring at the oxadiazole C5 position and a 3,4-dichlorobenzoyl N-substituent) showed FXR antagonism with IC₅₀ = 0.58 ± 0.27 μM, while compound 13 (piperidine replaced with pipecolic acid) achieved IC₅₀ = 0.127 ± 0.02 μM [1]. In a subsequent expansion by Finamore et al. (2023), compounds 5 and 11 (featuring N-alkyl and N-benzyl piperidine substituents) were identified as the first nonsteroidal dual FXR antagonist/PXR agonist modulators, with compound 11 achieving 72% FXR antagonism efficacy (at 50 μM) and 105% PXR agonism efficacy (vs. rifaximin at 10 μM), along with an in vitro metabolic half-life of 204 min and intrinsic clearance of 11.3 μL/min/mg protein in S9 fraction [2]. CAS 1775309-81-3 structurally resembles these leads, with its 3,4-dimethoxybenzoyl group occupying the same N-piperidine position where N-acyl substituents dictate FXR/PXR activity profiles. Note: No experimental FXR or PXR activity data have been reported for CAS 1775309-81-3 specifically; this evidence is class-level inference.

FXR antagonism PXR agonism Nuclear receptor modulation

Structural Distinction from the 26S Proteasome Inhibitor MUN57694: Divergent Biological Target Space

MUN57694 (CAS 858557-69-4; 2,6-dimethoxybenzoyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine) is the only compound within the dimethoxybenzoyl-oxadiazole-piperidine family for which a defined molecular target has been reported; it is a 26S proteasome inhibitor disclosed in patent WO2006128196A2 . CAS 1775309-81-3 differs from MUN57694 at three structural positions: (i) 3,4-dimethoxy versus 2,6-dimethoxy benzoyl substitution; (ii) 3-phenyl versus 3-(4-methylphenyl) on the oxadiazole ring; and (iii) methylene-linked versus directly attached piperidine-oxadiazole connectivity. These differences are substantial: the 2,6-substitution pattern in MUN57694 creates a sterically encumbered benzoyl group with distinct conformational preferences compared to the planar 3,4-substitution, and the 4-methylphenyl group introduces an additional lipophilic contact absent in CAS 1775309-81-3. No proteasome inhibition data exist for the target compound. The divergent substitution pattern strongly suggests distinct biological target engagement, positioning CAS 1775309-81-3 as a probe for different target space than MUN57694.

Proteasome inhibition Target selectivity Structural comparator

Commercial Purity Specification: CAS 1775309-81-3 at 95% Minimum Purity

The target compound is available from AKSci (catalog 2066EC) with a minimum purity specification of 95% . The 3,5-dimethoxy isomer (CAS 1775502-84-5) is offered by Bidepharm at a standard purity of 90% , representing a 5-percentage-point purity differential between commercially available regioisomers. Higher purity reduces the likelihood of confounding biological activity arising from synthetic impurities or residual starting materials, and the 95% specification aligns with industry-standard thresholds for hit confirmation and dose-response studies in early drug discovery.

Purity specification Procurement benchmark Quality control

Recommended Research and Industrial Application Scenarios for CAS 1775309-81-3 Based on Differential Evidence


FXR/PXR Dual Modulator Screening Library Expansion

CAS 1775309-81-3 is a strong candidate for inclusion in focused screening libraries targeting the FXR/PXR nuclear receptor axis. The 1,2,4-oxadiazole-piperidine scaffold has produced the most potent nonsteroidal FXR antagonists reported to date (IC₅₀ values of 0.127–8.4 μM) and the first examples of dual FXR antagonist/PXR agonist modulators [1]. The 3,4-dimethoxybenzoyl N-substituent of CAS 1775309-81-3 represents a distinct acyl variation that has not yet been explored in the published SAR of compounds from the Finamore (2023) or Festa (2019) series, where N-substituent identity was shown to dictate selectivity between FXR antagonism and PXR agonism and to influence metabolic stability (t₁/₂ range: 69–204 min) [1]. The compound's zero H-bond donor count and favorable TPSA of 77.7 Ų further support its suitability for cell-based transactivation assays [2].

Regioisomeric SAR Studies on Dimethoxybenzoyl Positioning

The computed lipophilicity difference of +0.6 XLogP3 units between the 3,4-dimethoxy isomer (CAS 1775309-81-3; XLogP3 = 3.9) and the 3,5-dimethoxy isomer (XLogP3 = 3.3) [1] provides a testable hypothesis for systematic SAR exploration. In medicinal chemistry programs where lipophilicity correlates with target binding affinity, metabolic clearance, or off-target promiscuity, the procurement of all three regioisomers (3,4-; 2,4-; 3,5-) enables a controlled comparison of how methoxy positioning on the benzoyl ring modulates these parameters. Given the precedent that subtle N-acyl modifications in the oxadiazole-piperidine series can shift FXR IC₅₀ values by over 60-fold [2], such regioisomeric comparisons are scientifically justified.

CNS-Penetrant Probe Design Leveraging Low TPSA and Zero HBD Profile

With a TPSA of 77.7 Ų, zero hydrogen bond donors, and a computed XLogP3 of 3.9, CAS 1775309-81-3 is predicted to fall within favorable CNS drug-like space [1]. The absence of HBD is particularly valuable, as each additional HBD can reduce CNS permeability by approximately one log unit. For research programs targeting nuclear receptors expressed in the brain (including FXR and PXR isoforms implicated in neuroinflammation and neurodegeneration), this compound offers a physicochemical profile consistent with blood-brain barrier penetration, unlike more polar oxadiazole analogs that incorporate hydroxyl or carboxyl substituents. Procurement at 95% purity from AKSci ensures adequate quality for both in vitro permeability assays (PAMPA-BBB, MDCK-MDR1) and initial in vivo pharmacokinetic studies.

De Novo Target Identification via Chemoproteomics or Phenotypic Screening

Unlike the structurally related MUN57694 (CAS 858557-69-4), which is already annotated as a 26S proteasome inhibitor through patent WO2006128196A2 [1], CAS 1775309-81-3 has no known molecular target in the public domain. Its three distinct structural differences from MUN57694 (3,4- vs. 2,6-dimethoxy substitution; phenyl vs. 4-methylphenyl oxadiazole; methylene-linked vs. directly attached connectivity) make it unlikely to share the same target profile. This target-naive status, combined with the validated bioactivity of the oxadiazole-piperidine chemotype, positions the compound as an attractive candidate for unbiased chemoproteomics (e.g., thermal proteome profiling or affinity-based pull-down) or high-content phenotypic screening campaigns aimed at discovering novel target engagement in inflammatory, metabolic, or neurodegenerative disease models.

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